molecular formula C11H16N2 B1365913 2-Phenylpiperidin-3-amine

2-Phenylpiperidin-3-amine

Katalognummer: B1365913
Molekulargewicht: 176.26 g/mol
InChI-Schlüssel: GFMAFYNUQDLPBP-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Significance of Piperidine (B6355638) Scaffolds in Drug Discovery and Medicinal Chemistry

The piperidine ring, a saturated six-membered heterocycle containing a nitrogen atom, is a ubiquitous scaffold in medicinal chemistry and drug discovery. Its prevalence is attributed to its ability to confer favorable pharmacokinetic and pharmacodynamic properties to a molecule. The three-dimensional nature of the piperidine ring allows for the precise spatial orientation of substituents, which is crucial for optimal interaction with biological targets. Furthermore, the nitrogen atom can act as a basic center, influencing solubility and the potential for salt formation, which are important considerations in drug development. The incorporation of a piperidine moiety can enhance a compound's metabolic stability, receptor-binding affinity, and selectivity, making it a privileged structure in the design of novel therapeutics.

Overview of 2-Phenylpiperidin-3-amine and its Core Analogues as Research Entities

This compound serves as a critical building block for a range of neurokinin-1 (NK1) receptor antagonists. The specific stereochemistry of this compound, particularly the (2S, 3S) and (2R, 3R) enantiomers, has been shown to be a determining factor in the biological activity of its derivatives. i-med.ac.at Research has demonstrated that the cis-relationship between the phenyl group at the 2-position and the amino group at the 3-position is a key feature for high-affinity binding to the NK1 receptor.

Several key analogues of this compound have been extensively studied, each with unique substitutions that modulate their pharmacological profiles. These analogues are primarily investigated for their potential as antiemetic, anxiolytic, and antidepressant agents. The core this compound structure provides the essential framework for interaction with the NK1 receptor, while modifications to the amine and phenyl ring substituents fine-tune the potency, selectivity, and pharmacokinetic properties of the resulting compounds.

One notable analogue is (2S,3S)-N-(2-methoxybenzyl)-2-phenylpiperidin-3-amine, a precursor in the synthesis of more complex NK1 receptor antagonists. researchgate.net Another significant derivative is GR203040, or (2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl)(2-phenylpiperidin-3-yl)amine, which has demonstrated potent antiemetic activity. Current time information in Bangalore, IN.acs.org The development and study of these analogues have been pivotal in understanding the structure-activity relationships (SAR) of NK1 receptor antagonists.

Table 1: Key Analogues of this compound in NK1 Receptor Research

Compound NameCore StructureKey SubstitutionsPrimary Research Focus
(2S,3S)-N-(2-methoxybenzyl)-2-phenylpiperidin-3-amineThis compoundN-(2-methoxybenzyl) groupIntermediate in the synthesis of NK1 receptor antagonists researchgate.net
CP-122,721This compound(2S,3S)-2-phenyl-3-[(5-trifluoromethoxy-2-methoxy)benzylamino]piperidineInvestigated for asthma, depression, and irritable bowel syndrome drugbank.com
GR203040This compound(2S,3S)-(2-methoxy-5-tetrazol-1-ylbenzyl) groupPotent antiemetic activity Current time information in Bangalore, IN.acs.org
L-822429This compound(2S,3S)-N-{[2-cyclopropoxy-5-(5-trifluoromethyl)tetrazol-1-yl]benzyl} groupPotent and selective rat NK1 receptor antagonist i-med.ac.at

Historical Development and Evolution of Related Neurokinin Receptor Antagonists

The quest for effective neurokinin receptor antagonists has been a significant area of pharmaceutical research for several decades. The discovery of substance P, the endogenous ligand for the NK1 receptor, in the 1930s laid the groundwork for this field. wikipedia.org However, it was not until the development of non-peptide antagonists in the early 1990s that significant therapeutic progress was made.

The initial breakthroughs came with the discovery of compounds like CP-96,345 by Pfizer, which demonstrated that small molecules could effectively block the NK1 receptor. This led to extensive medicinal chemistry efforts to identify compounds with improved potency, selectivity, and oral bioavailability. The 2-phenylpiperidine (B1215205) scaffold emerged as a highly successful structural motif in this endeavor.

Merck's development of aprepitant (B1667566), the first approved NK1 receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting, further validated the therapeutic potential of this class of drugs. wikipedia.org The structure-activity relationship studies that led to the discovery of aprepitant and other potent antagonists often involved the systematic modification of core structures like this compound. For instance, research leading to the development of GR203040 involved a medicinal chemistry program that aimed to improve upon the antiemetic potency and metabolic stability of earlier compounds. Current time information in Bangalore, IN. This historical progression highlights the central role of foundational scaffolds like this compound in the evolution of a successful class of therapeutic agents.

Table 2: Timeline of Key Developments in Neurokinin Receptor Antagonist Research

YearDevelopmentSignificance
1931Discovery of Substance PIdentification of the endogenous ligand for the NK1 receptor. wikipedia.org
1991Discovery of CP-96,345First potent non-peptide NK1 receptor antagonist.
1995Publication on GR203040Detailed research on a potent antiemetic with a this compound core. Current time information in Bangalore, IN.
2003FDA approval of AprepitantFirst-in-class NK1 receptor antagonist for clinical use. wikipedia.org

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

Molekularformel

C11H16N2

Molekulargewicht

176.26 g/mol

IUPAC-Name

2-phenylpiperidin-3-amine

InChI

InChI=1S/C11H16N2/c12-10-7-4-8-13-11(10)9-5-2-1-3-6-9/h1-3,5-6,10-11,13H,4,7-8,12H2

InChI-Schlüssel

GFMAFYNUQDLPBP-UHFFFAOYSA-N

Kanonische SMILES

C1CC(C(NC1)C2=CC=CC=C2)N

Herkunft des Produkts

United States

Synthetic Methodologies for 2 Phenylpiperidin 3 Amine and Analogues

Primary Synthetic Routes to the 2-Phenylpiperidin-3-amine Core

The construction of the fundamental this compound framework can be achieved through various synthetic pathways, each with distinct advantages regarding starting material availability, scalability, and control over substitution patterns.

Ring expansion strategies provide an elegant method for converting readily available, smaller heterocyclic systems, such as pyrrolidines, into the desired piperidine (B6355638) core. This approach is particularly valuable for transferring existing stereochemistry from the starting material to the final product. A common strategy involves the expansion of a prolinol derivative (a 2-substituted pyrrolidine). While many examples in the literature lead to 2-phenylpiperidin-3-ol analogues, the underlying principle of forming the 2-phenylpiperidine (B1215205) skeleton is directly applicable. capes.gov.brresearchgate.net

The process can be conceptualized in two key stages:

Functionalization of the Pyrrolidine (B122466) Ring: A suitable pyrrolidine precursor, often derived from the chiral pool amino acid proline, is functionalized at the 2-position. For instance, a one-pot reduction of an alkyl proline ester followed by the addition of a phenyl Grignard reagent can install the necessary phenyl group, yielding a 2-(hydroxyphenylmethyl)pyrrolidine intermediate.

Ring Expansion: The resulting amino alcohol is then subjected to conditions that promote a rearrangement to the six-membered piperidine ring. This can be achieved through the formation of an intermediate aziridinium (B1262131) ion, which undergoes regioselective ring-opening by a nucleophile, leading to the expanded piperidine structure. researchgate.net A catalytic, highly enantioselective method has been developed for preparing N-tert-butyloxycarbonyl-(2S,3S)-3-hydroxy-2-phenyl-piperidine from a cis-epoxide starting material via an intramolecular epoxide opening followed by ring expansion. capes.gov.brresearchgate.net

This strategy leverages the stereochemical information of the starting prolinol to establish the relative stereochemistry in the piperidine product.

Table 1: Ring Expansion Approach to 2-Phenylpiperidine Core

StepStarting MaterialKey Reagents/ConditionsIntermediate/ProductPurpose
1Alkyl Proline Ester1. Reductant (e.g., LiAlH₄) 2. Phenylmagnesium bromide (PhMgBr)2-(Hydroxyphenylmethyl)pyrrolidineInstallation of the C2 phenyl group.
22-(Hydroxyphenylmethyl)pyrrolidineAcid, heat (to form aziridinium ion)2-Phenylpiperidin-3-ol derivativeRearrangement to form the six-membered ring.

Reductive amination represents a powerful and direct tool for constructing piperidine rings from acyclic precursors or by reducing heterocyclic aromatic systems. A prominent route to the racemic cis-2-phenylpiperidin-3-amine core involves the catalytic hydrogenation of a substituted pyridine (B92270) precursor.

This synthesis begins with the construction of a 3-nitro-2-phenylpyridine (B156224) intermediate. This is typically achieved via a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling between 2-chloro-3-nitropyridine (B167233) and phenylboronic acid. The subsequent step is the crucial reduction of both the pyridine ring and the nitro group. Catalytic hydrogenation using hydrogen gas (H₂) over a palladium on carbon (Pd/C) catalyst in an acidic medium (e.g., ethanol/HCl) accomplishes this transformation, yielding (±)-cis-2-phenylpiperidin-3-amine. The cis stereochemistry is the predominant outcome of this type of hydrogenation.

Another conceptual approach falls under the broader category of double reductive amination, which is a cornerstone of piperidine synthesis. researchgate.net This method involves the cyclization of a 1,5-dicarbonyl compound with an amine source, such as ammonia. The two imines formed in situ are then reduced to form the piperidine ring. While not a direct documented route to this compound, a hypothetical precursor like 2-amino-3-phenyl-1,5-pentanedial could, in principle, undergo intramolecular reductive amination to form the target molecule.

Table 2: Synthesis via Pyridine Reduction

Starting MaterialsKey Reagents/ConditionsProductKey Transformation
2-Chloro-3-nitropyridine, Phenylboronic acidPd(PPh₃)₄, Na₂CO₃3-Nitro-2-phenylpyridineSuzuki Coupling
3-Nitro-2-phenylpyridineH₂, Pd/C, Ethanol/HCl(±)-cis-2-Phenylpiperidin-3-amineCatalytic Hydrogenation (Ring Reduction & Nitro Reduction)

The formation of the piperidine ring via intramolecular cyclization is a fundamental strategy in heterocyclic chemistry. google.com This approach involves a linear precursor containing a nucleophilic group (typically an amine) and an electrophilic center, positioned to allow for a favorable 6-membered ring closure.

For the synthesis of the this compound core, a hypothetical synthetic design could start from a linear precursor such as a 5,6-epoxy-4-phenylhexan-1-amine. In this molecule, the terminal primary amine can act as a nucleophile, attacking one of the electrophilic carbons of the epoxide ring. This intramolecular SN2 reaction would proceed via a 6-exo-tet cyclization, a kinetically favored pathway, to form the piperidine ring. This cyclization would simultaneously install the hydroxyl group at the C3 position, which could then be converted to the desired amine functionality through standard functional group interconversions (e.g., mesylation, azide (B81097) displacement, and reduction). The stereochemistry of the final product would be dictated by the stereochemistry of the starting epoxy-amine precursor.

Table 3: Hypothetical Intramolecular Cyclization Strategy

Precursor TypeKey ReactionFunctional Group FormedPost-Cyclization Steps
δ-Amino epoxideIntramolecular epoxide openingC3-Hydroxyl groupConversion of hydroxyl to amine
δ-Amino α,β-unsaturated esterIntramolecular Aza-Michael additionC3-Ester groupReduction and further functionalization
Alkene with tethered amineMetal-catalyzed hydroaminationPiperidine ringIntroduction of C3-amine

Stereoselective Synthesis of this compound Enantiomers

Accessing enantiomerically pure forms of this compound is critical for pharmacological studies. Strategies to achieve this include the resolution of racemic mixtures and direct asymmetric synthesis.

Enzymatic kinetic resolution is a highly effective and widely used method for separating the enantiomers of a racemic amine. nih.gov This technique utilizes the stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction on only one of the two enantiomers. mdpi.com

In a typical procedure for resolving racemic this compound, the mixture is treated with an acyl donor (e.g., isopropyl acetate) in a suitable organic solvent in the presence of a lipase (B570770), such as immobilized Candida antarctica lipase B (CALB or Novozym 435). google.comresearchgate.net The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) to form an amide, leaving the other enantiomer (the S-enantiomer) largely unreacted. The reaction is stopped at or near 50% conversion to achieve high enantiomeric excess (ee) for both the remaining amine and the newly formed amide. The unreacted amine and the amide can then be separated by standard chromatographic or extraction techniques. The amide can be subsequently hydrolyzed to recover the other pure enantiomer of the amine.

For even greater efficiency, a Dynamic Kinetic Resolution (DKR) process can be employed. This method combines the enzymatic resolution with an in-situ racemization of the unreacted amine enantiomer, theoretically allowing for a 100% yield of a single, desired acylated enantiomer. organic-chemistry.org This is often achieved by including a suitable metal catalyst (e.g., a Ruthenium complex) that facilitates the rapid interconversion of the amine enantiomers under the reaction conditions. organic-chemistry.org

Table 4: Principles of Enzymatic Kinetic Resolution

TechniqueDescriptionKey ComponentsMax. Theoretical Yield
Kinetic Resolution (KR)One enantiomer of a racemic amine is selectively acylated by a lipase.Racemic Amine, Lipase (e.g., CALB), Acyl Donor50% of one enantiomer
Dynamic Kinetic Resolution (DKR)Combines enzymatic acylation with in-situ racemization of the starting amine.Racemic Amine, Lipase, Acyl Donor, Racemization Catalyst (e.g., Ru-complex)100% of the acylated enantiomer

Asymmetric catalytic hydrogenation provides a direct route to enantiomerically enriched piperidines, avoiding the need for a resolution step. This strategy involves the hydrogenation of a prochiral pyridine or pyridinium (B92312) salt precursor using a chiral transition metal catalyst. The coordination of the substrate to the chiral catalyst creates a diastereomeric transition state, leading to the preferential formation of one enantiomer of the product.

A highly effective modern approach involves the asymmetric hydrogenation of N-substituted-2-phenylpyridinium salts. dicp.ac.cn The pyridine ring is first activated by N-alkylation (e.g., with an N-benzyl group) to form the corresponding pyridinium salt. This activation increases the susceptibility of the ring to hydrogenation and helps prevent product inhibition of the catalyst. The pyridinium salt is then hydrogenated under a hydrogen atmosphere using a chiral iridium catalyst. dicp.ac.cnnih.gov These catalysts are typically formed in situ from an iridium precursor, such as [{Ir(cod)Cl}₂], and a chiral phosphine (B1218219) ligand, for example, (R)-SynPhos. This method has been shown to produce chiral 2-substituted piperidines with high yields and excellent enantioselectivities. dicp.ac.cn The N-benzyl protecting group can be conveniently removed in a subsequent step, often by hydrogenolysis, to yield the free secondary amine.

Table 5: Asymmetric Hydrogenation of a Pyridinium Salt

PrecursorCatalyst SystemProductKey Advantage
N-Benzyl-2-phenylpyridinium bromide[{Ir(cod)Cl}₂] + Chiral Ligand (e.g., (R)-SynPhos)Enantiomerically enriched N-Benzyl-2-phenylpiperidineDirect formation of a chiral product, avoiding resolution. High enantioselectivity.

Chiral Auxiliaries and Asymmetric Induction in Synthetic Pathways

The stereoselective synthesis of substituted piperidines, such as this compound, is a significant challenge due to the presence of multiple chiral centers. Control over the relative and absolute stereochemistry is crucial for pharmacological activity. While direct examples for this compound are specific, the principles are well-established in the synthesis of closely related analogues like 2-phenyl-6-alkyl-3-aminopiperidines. nih.gov

One key strategy involves a nitro-Mannich reaction followed by a ring-closure condensation to construct the piperidine ring. nih.gov In this approach, stereocontrol between the C-2 and C-3 positions is achieved either through kinetic protonation of a nitronate intermediate or by thermodynamic equilibration of the nitro group. nih.gov Further stereocontrol at other positions, such as C-6 in analogues, is accomplished through the diastereoselective reduction of imine intermediates. nih.gov The choice of reducing agent dictates the final stereochemical outcome, demonstrating a powerful method of asymmetric induction where the existing stereocenters influence the creation of new ones. nih.gov

Another established method for inducing asymmetry is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to a substrate to direct a stereoselective reaction. wikipedia.org For instance, in the synthesis of 3-amino-4-phenyl-2-piperidones, a related heterocyclic structure, the Evans chiral auxiliary has been successfully employed. nih.gov The auxiliary is used to introduce an amino group with high enantioselectivity. nih.gov After the desired stereocenter is set, the auxiliary is cleaved, often participating in a subsequent intramolecular cyclization to form the piperidone ring. nih.gov This approach highlights the dual role a chiral auxiliary can play in a synthetic sequence.

The following table summarizes diastereoselective methods used in the synthesis of 2,3-substituted piperidine analogues, which are principles applicable to this compound.

MethodKey TransformationStereochemical Control PrincipleTypical ReagentsReference
Substrate-Controlled Diastereoselective ReductionIminium ion reductionExisting stereocenters (C-2, C-3) direct the approach of the reducing agent to the C-6 imine.Triacetoxyborohydride (for cis C-2/C-6) or Triethylsilane/TFA (for trans C-2/C-6). nih.gov
Kinetic vs. Thermodynamic ControlProtonation of nitronate or equilibration of nitro groupControl of C-2/C-3 relative stereochemistry by carefully choosing reaction conditions.Acid/base conditions tailored for kinetic or thermodynamic outcome. nih.gov
Chiral Auxiliary (Evans)Asymmetric amination and cyclizationTemporary incorporation of a chiral oxazolidinone to direct the stereoselective introduction of an amino group.Evans oxazolidinone auxiliary. nih.gov

Radiochemical Synthesis for Imaging Applications

The development of radiolabeled versions of this compound analogues is essential for their use as PET imaging agents. This allows for the non-invasive study of their biological targets in vivo. Carbon-11 is a commonly used radionuclide for PET due to its short half-life (20.4 minutes) and the fact that its incorporation does not alter the chemical properties of the molecule. mdpi.com

Carbon-11 Labeling Strategies for Positron Emission Tomography (PET) Radioligands

The most prevalent strategy for labeling molecules with Carbon-11 is through methylation reactions. mdpi.com This involves reacting a suitable precursor with a [¹¹C]-labeled methylating agent, such as [¹¹C]methyl iodide ([¹¹C]CH₃I) or the more reactive [¹¹C]methyl triflate ([¹¹C]CH₃OTf). mdpi.comnih.gov These methylating agents are synthesized from cyclotron-produced [¹¹C]CO₂ or [¹¹C]CH₄. mdpi.com

For a molecule like this compound, there are two primary sites for potential N-methylation:

The secondary amine within the piperidine ring.

The primary amine at the 3-position.

The reaction typically involves treating the precursor amine with the [¹¹C]methylating agent under basic conditions. nih.gov The choice of base and solvent is critical for achieving high radiochemical yield and purity within the short timeframe dictated by the half-life of Carbon-11. Another approach is the direct fixation of [¹¹C]CO₂, which can be used to form ureas, carbamates, or can be subsequently reduced to a methyl group. nih.govnih.gov This method involves trapping [¹¹C]CO₂ with a highly basic amine precursor. nih.gov

The following table outlines common Carbon-11 labeling strategies applicable to the synthesis of radiolabeled this compound analogues.

Labeling AgentPrecursor Functional GroupReaction TypeTypical ConditionsReference
[¹¹C]CH₃OTfAmine (-NH₂, -NHR), Hydroxyl (-OH)N- or O-MethylationBasic conditions (e.g., NaOH, K₂CO₃), organic solvent (e.g., DMF, ACN) mdpi.comnih.gov
[¹¹C]CH₃IAmine (-NH₂, -NHR), Thiol (-SH)N- or S-MethylationBasic conditions, often requires heating mdpi.comnih.gov
[¹¹C]CO₂Primary/Secondary Amine[¹¹C]CO₂ Fixation (for ureas/carbamates) or Reductive AminationStrong non-nucleophilic base (e.g., BEMP); subsequent reduction if methylation is the goal (e.g., PhSiH₃) nih.govnih.gov

Precursor Development and Optimization for Radioligand Production

The success of a PET radioligand synthesis is highly dependent on the design and availability of a suitable precursor. chempep.com The precursor is the non-radioactive molecule that is reacted with the radionuclide in the final synthesis step. chempep.com For a [¹¹C]-methylation strategy, the ideal precursor is the des-methyl version of the target radioligand.

For example, to synthesize N-[¹¹C]methyl-2-phenylpiperidin-3-amine (labeling the primary amine), the precursor would be this compound itself. If the target were 1-[¹¹C]methyl-2-phenylpiperidin-3-amine (labeling the ring nitrogen), the precursor would be the N-demethylated analogue, this compound.

Key considerations in precursor design and optimization include:

Chemical Reactivity : The precursor must contain a functional group that reacts efficiently and selectively with the labeling agent under the mild and rapid conditions required for radiochemistry. chempep.com For methylation, primary and secondary amines, hydroxyls, and thiols are excellent nucleophiles.

Stability : The precursor must be stable under storage conditions and during the radiolabeling reaction to avoid the formation of impurities. chempep.com

Purification : The precursor's chemical properties should be sufficiently different from the final radiolabeled product to allow for easy and rapid purification, typically via high-performance liquid chromatography (HPLC).

Absence of Competing Reactive Sites : The precursor should ideally have only one site for radiolabeling to avoid the production of multiple radioactive products, which would reduce the yield of the desired tracer and complicate purification. If multiple reactive sites are present, protecting groups may be necessary, which adds complexity to the synthesis.

The optimization process involves screening different precursors, bases, solvents, temperatures, and reaction times to maximize the radiochemical yield and ensure high radiochemical purity and specific activity of the final PET tracer. nih.gov

Molecular Interactions and Receptor Pharmacology

Neurokinin 1 (NK1) Receptor System Engagement

The 2-phenylpiperidin-3-amine core is a well-established pharmacophore for the development of potent and selective antagonists of the Neurokinin 1 (NK1) receptor, a G protein-coupled receptor that mediates the biological effects of the neuropeptide Substance P.

Binding Affinity and Selectivity Profiles of this compound Ligands

For instance, the compound L-822429, a potent NK1 receptor antagonist derived from the this compound scaffold, displays high affinity for the rat cloned NK1 receptor with an IC50 of 1.1 nM. bohrium.com Another notable derivative, CP-99,994, also shows high affinity for the NK1 receptor.

A crucial aspect of the pharmacological profile of these ligands is their selectivity for the NK1 receptor over the other tachykinin receptors, NK2 and NK3. L-822429, for example, demonstrates remarkable selectivity, being over 9000-fold and 2900-fold more selective for the rat NK1 receptor compared to the rat NK2 and NK3 receptors, respectively. bohrium.com This high degree of selectivity is a key feature for minimizing off-target effects.

Binding Affinity and Selectivity of this compound Derivatives for Tachykinin Receptors

CompoundReceptorBinding Affinity (IC50, nM)Selectivity Fold (vs. NK1)
L-822429rat NK11.1-
rat NK2>10,000>9000
rat NK3>3,200>2900

Ligand Binding Kinetics and Receptor Occupancy Dynamics

The kinetics of how a ligand binds to and dissociates from its receptor (kon and koff, respectively) are critical determinants of its in vivo efficacy and duration of action. While comprehensive kinetic data for this compound derivatives are not extensively published, the study of NK1 receptor antagonists, in general, highlights the importance of these parameters. A slow dissociation rate can lead to prolonged receptor blockade and a sustained therapeutic effect.

Receptor occupancy studies, often conducted using techniques like Positron Emission Tomography (PET), provide valuable insights into the relationship between drug concentration in the plasma and the extent of target engagement in the brain. For NK1 receptor antagonists, achieving a sufficient level of receptor occupancy in relevant brain regions is considered crucial for their therapeutic effects. While specific receptor occupancy data for this compound itself is unavailable, studies on other NK1 antagonists with different core structures have established the utility of this approach in dose selection and clinical development.

In Vitro Receptor Binding Assays (e.g., Chinese Hamster Ovary (CHO) cells, U373 MG astrocytoma cells, cerebral cortical membranes)

The characterization of the binding of this compound derivatives to the NK1 receptor has been extensively performed using various in vitro assay systems. Chinese Hamster Ovary (CHO) cells transfected to express the human NK1 receptor are a commonly used model. These cell lines provide a controlled environment to determine the binding affinity and selectivity of novel compounds.

In addition to engineered cell lines, native tissue preparations are also employed to assess ligand binding in a more physiologically relevant context. Membranes isolated from the cerebral cortex of various species, which are rich in NK1 receptors, are frequently used in competitive binding assays. For example, the binding affinity of L-822429 was also confirmed in native NK1 receptors from rat brain membranes, showing an IC50 of 1.6 nM. bohrium.com The human astrocytoma cell line U373 MG, which endogenously expresses the NK1 receptor, also serves as a valuable tool for studying the interaction of these ligands with the human receptor in a neuronal cell context.

Exploration of Other Pharmacological Targets

While the primary pharmacological target of this compound derivatives has been the NK1 receptor, the broader pharmacological profile of this scaffold warrants investigation into its potential interactions with other targets.

Sigma Receptor Binding Characterization (e.g., σ1, σ2)

The phenylpiperidine moiety is a common structural feature in ligands that bind to sigma (σ) receptors, which are unique, non-opioid receptor proteins located in the central nervous system and peripheral tissues. There are two main subtypes, σ1 and σ2, which are implicated in a variety of cellular functions and are targets for the development of drugs for neurological and psychiatric disorders.

Although direct studies on this compound are lacking, research on other phenylpiperidine derivatives suggests a potential for interaction with sigma receptors. For example, certain 4-phenylpiperidine (B165713) derivatives have been shown to bind with high affinity to sigma receptors. Given the structural similarities, it is plausible that this compound and its analogs may also exhibit affinity for σ1 and/or σ2 receptors. However, without specific experimental data, this remains a hypothesis that requires further investigation through dedicated binding assays.

Enzyme Modulation Studies (e.g., N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD))

N-Acylphosphatidylethanolamine Phospholipase D (NAPE-PLD) is an enzyme involved in the biosynthesis of N-acylethanolamines, a class of lipid signaling molecules that includes the endocannabinoid anandamide. The modulation of NAPE-PLD activity is an area of growing interest for the development of therapeutics for various conditions.

Some studies have identified piperidine-containing compounds as modulators of NAPE-PLD. For instance, a series of benzothiazole (B30560) phenylsulfonyl-piperidine carboxamides were identified as activators of NAPE-PLD. This suggests that the piperidine (B6355638) ring can be accommodated within the binding site of this enzyme. However, there is currently no published research that has specifically evaluated this compound or its close derivatives for their ability to modulate NAPE-PLD activity. Therefore, whether this chemical scaffold interacts with NAPE-PLD remains an open question for future research.

Investigations of Opioid Receptor Interactions for Related Piperidine Structures

The 4-phenylpiperidine scaffold is a core structural component of a major class of synthetic opioids. nih.govwikipedia.org These compounds are recognized for their potent morphine-like activity, which is primarily mediated through interactions with opioid receptors, especially the mu (µ)-opioid receptor. painphysicianjournal.comwikipedia.org

Research into the structure-activity relationships (SAR) of this class has elucidated key features necessary for potent opioid agonism. The phenyl group and the piperidine nitrogen are crucial for receptor binding. slideshare.netpnas.org The activity of these compounds is significantly influenced by the substituents on the piperidine nitrogen and at the 4-position of the piperidine ring.

For instance, fentanyl, a highly potent synthetic opioid, is a 4-anilidopiperidine derivative. slideshare.net Its high affinity for the µ-opioid receptor is a defining characteristic of its pharmacological profile. painphysicianjournal.com Fentanyl and its analogues act as agonists at the µ-opioid receptor, which is a G-protein-coupled receptor. wikipedia.org This interaction inhibits ascending pain pathways, leading to a powerful analgesic effect. nih.govpainphysicianjournal.com Studies on various fentanyl derivatives have shown that modifications to the N-phenethyl group or the anilide moiety can drastically alter binding affinity and potency. mdpi.com For example, the addition of a 4-carbomethoxy group at the piperidine ring results in carfentanil, one of the most potent known synthetic opioids. mdpi.com

Another prominent example is meperidine, one of the first synthetic opioids developed, which also features the 4-phenylpiperidine core. wikipedia.org The 4-(m-hydroxyphenyl)piperidines are considered flexible fragments of more rigid opioids like morphine. nih.gov Studies on this series have shown that they are generally µ-selective agonists, with potencies ranging from weak to morphine-like. nih.gov The conformation of the phenyl group (axial versus equatorial) and the nature of the alkyl substituents on both the nitrogen and the 4-position of the piperidine ring play a critical role in modulating µ-receptor affinity and efficacy. nih.gov Loperamide, another 4-phenylpiperidine derivative, also exhibits potent affinity and selectivity for the µ-opioid receptor. researchgate.net

CompoundCore StructurePrimary Opioid Receptor TargetPharmacological Action
Fentanyl4-Anilidopiperidineμ-opioid receptor (MOR)Agonist wikipedia.orgpainphysicianjournal.com
Meperidine4-Phenylpiperidineμ-opioid receptor (MOR)Agonist wikipedia.org
Carfentanil4-Anilidopiperidineμ-opioid receptor (MOR)Potent Agonist mdpi.com
Loperamide4-Phenylpiperidineμ-opioid receptor (MOR)Agonist researchgate.net

Serotonin (B10506) Receptor System Interactions

While some phenylpiperidine derivatives are known for their potent opioid activity, modifications to the core structure can lead to significant interactions with other neurotransmitter systems, including the serotonin (5-HT) system. wikipedia.org The piperidine and structurally similar piperazine (B1678402) rings are common scaffolds in compounds targeting serotonin receptors and transporters. acs.orgmdpi.comijrrjournal.com

Certain 4-phenylpiperidine derivatives have been developed as selective serotonin reuptake inhibitors (SSRIs). wikipedia.org Paroxetine and Femoxetine are notable examples where the phenylpiperidine structure is optimized for high-affinity binding to the serotonin transporter (SERT), effectively blocking the reuptake of serotonin from the synaptic cleft. wikipedia.org This action is distinct from the opioid receptor agonism seen with compounds like fentanyl and meperidine.

Beyond SERT inhibition, piperidine-containing compounds have been investigated for direct interactions with serotonin receptors. For example, 2-(2,5-dimethoxy-4-bromobenzyl)-6-(2-methoxyphenyl)piperidine (DMBMPP) has been identified as a highly selective and potent agonist for the serotonin 5-HT2A receptor, with a binding affinity (Ki) of 2.5 nM for the human receptor. wikipedia.org This highlights how the substitution pattern on the phenyl and piperidine rings directs the compound's selectivity toward specific receptor subtypes.

Furthermore, research into novel piperidine derivatives has indicated that their pharmacological effects can be mediated by both the serotonergic and opioidergic systems. anadolu.edu.tr Studies on certain arylpiperazine derivatives, which share structural similarities with phenylpiperidines, have demonstrated potent agonist activity at 5-HT1D receptors. acs.org The development of 4-phenylpiperidine-2-carboxamide analogues has also led to the discovery of positive allosteric modulators (PAMs) of the 5-HT2C receptor, which enhance the receptor's response to endogenous serotonin. nih.gov

CompoundCore StructurePrimary Serotonergic TargetPharmacological Action
Paroxetine4-PhenylpiperidineSerotonin Transporter (SERT)Selective Serotonin Reuptake Inhibitor wikipedia.org
Femoxetine4-PhenylpiperidineSerotonin Transporter (SERT)Selective Serotonin Reuptake Inhibitor wikipedia.org
DMBMPP2,6-Disubstituted Piperidine5-HT2A ReceptorSelective Agonist wikipedia.org
(Various Analogs)4-Phenylpiperidine-2-carboxamide5-HT2C ReceptorPositive Allosteric Modulator nih.gov

Structure Activity Relationship Sar and Design Principles

Elucidation of Key Structural Elements for Receptor Affinity and Potency

The journey to understanding the SAR of 2-phenylpiperidin-3-amine derivatives as NK1 receptor antagonists reveals a finely tuned molecular architecture where each component plays a critical role in achieving high affinity and potency. The core scaffold itself, comprising a phenyl ring at the 2-position and an amine group at the 3-position of a piperidine (B6355638) ring, provides the essential framework for interaction with the receptor.

Key structural elements that have been systematically investigated include:

The 2-Phenyl Group: This aromatic ring is a crucial pharmacophoric element. Its orientation and substitution pattern significantly influence binding affinity. Unsubstituted, it provides a fundamental hydrophobic interaction with a corresponding pocket in the NK1 receptor.

The 3-Amino Group: This basic nitrogen center is a key interaction point, likely forming a salt bridge with an acidic residue within the receptor binding site. The nature of the substituent on this amine is a primary determinant of potency and selectivity.

The Piperidine Ring: This saturated heterocycle acts as a rigid scaffold, holding the phenyl and amino substituents in a specific spatial orientation. Its conformational preferences are critical for optimal receptor engagement.

Substituents on the 3-Amino Group: Extensive research has focused on modifying the substituent attached to the 3-amino group. This has led to the discovery that a substituted benzyl (B1604629) group is particularly favorable. For instance, the introduction of a 2-methoxybenzyl group was an early key finding. Further optimization led to the discovery of compounds like GR203040 and GR205171, which feature more complex substitutions on the benzyl ring, such as tetrazolyl and trifluoromethyltetrazolyl moieties. nih.gov These additions are thought to engage with additional binding pockets in the receptor, thereby increasing affinity.

The following table summarizes the NK1 receptor binding affinities of key this compound derivatives, illustrating the impact of these structural modifications.

CompoundR (Substituent on 3-Amino Group)Human NK1 Receptor Affinity (pKi)
CP-99,994 2-Methoxybenzyl9.6
GR203040 2-Methoxy-5-(tetrazol-1-yl)benzyl10.3
GR205171 2-Methoxy-5-(5-(trifluoromethyl)tetrazol-1-yl)phenyl]methyl10.6

Data sourced from Gardner et al. (2006) nih.gov

Impact of Stereochemistry on Biological Potency and Selectivity

Stereochemistry is a paramount factor in the biological activity of this compound derivatives. The molecule possesses two chiral centers at the C2 and C3 positions of the piperidine ring, giving rise to four possible stereoisomers: (2S,3S), (2R,3R), (2S,3R), and (2R,3S).

Research has unequivocally demonstrated that the biological activity resides almost exclusively in the (2S,3S)-enantiomer. nih.gov This stereoisomer presents the 2-phenyl group and the 3-amino substituent in a cis relationship, with both groups ideally positioned to interact with their respective binding sites on the NK1 receptor. The other stereoisomers exhibit significantly lower or no affinity for the receptor, highlighting the strict stereochemical requirements for binding.

The critical importance of the (2S,3S) configuration suggests a three-point binding model where the precise spatial arrangement of the phenyl ring, the basic nitrogen of the piperidine, and the substituent on the 3-amino group is essential for high-affinity interaction. Any deviation from this specific arrangement, as seen in the other stereoisomers, disrupts the optimal fit within the receptor's binding pocket, leading to a dramatic loss of potency. This high degree of stereoselectivity is a hallmark of many potent and specific ligand-receptor interactions in pharmacology.

Conformational Effects on Ligand-Target Interactions in Piperidine Derivatives

The piperidine ring in this compound derivatives typically adopts a chair conformation to minimize steric strain. In this conformation, the substituents at the 2 and 3 positions can occupy either axial or equatorial positions. For the active (cis)-(2S,3S) isomer, the lowest energy conformation is one in which the large 2-phenyl group occupies an equatorial position to avoid unfavorable 1,3-diaxial interactions. Consequently, the 3-amino substituent also resides in an equatorial orientation.

This preferred diequatorial conformation is believed to be the bioactive conformation, the one that the molecule adopts when it binds to the NK1 receptor. This spatial arrangement places the key pharmacophoric elements—the phenyl ring and the substituted amino group—in a precise orientation that complements the topology of the receptor's binding site.

Computational modeling and NMR studies on related NK1 antagonists have supported the importance of a specific dihedral angle between the substituents at the C2 and C3 positions for optimal activity. This dihedral angle is a direct consequence of the chair conformation of the piperidine ring and the equatorial positioning of the substituents. Any structural modification that alters this preferred conformation, for instance, by introducing bulky groups that force a change in the ring pucker or the substituent orientation, is likely to have a detrimental effect on receptor affinity. While specific conformational studies on this compound itself are limited in the public domain, the principles derived from the broader class of piperidine-based NK1 antagonists strongly suggest that its conformational integrity is a key determinant of its biological function. nih.gov

Strategic Modifications for Optimizing Pharmacological Profiles

The optimization of the this compound scaffold into clinically viable drug candidates has involved a series of strategic modifications aimed at enhancing potency, selectivity, and pharmacokinetic properties. These modifications have primarily focused on the substituent attached to the 3-amino group.

A key strategy has been the exploration of various substituted benzyl groups to probe for additional interactions with the NK1 receptor. This led to the discovery that placing a methoxy (B1213986) group at the 2-position of the benzyl ring was highly beneficial. Further exploration of the 5-position of this benzyl ring proved to be particularly fruitful.

The introduction of a tetrazolyl group at the 5-position, as seen in GR203040, resulted in a significant increase in potency. nih.gov This enhancement is attributed to the tetrazole ring engaging in favorable interactions, potentially hydrogen bonding or polar interactions, with a specific sub-pocket of the NK1 receptor.

Further refinement of this strategy led to the development of GR205171, where a trifluoromethyl group was added to the tetrazole ring. nih.gov This modification further enhanced the binding affinity, likely by increasing the acidity of the tetrazole N-H and improving its hydrogen bonding capabilities, or through additional favorable interactions of the trifluoromethyl group itself.

These strategic modifications highlight a classic medicinal chemistry approach: starting with a core scaffold and systematically exploring the chemical space of its substituents to map the binding pocket of the target receptor and optimize molecular interactions. The success of these modifications in transforming the this compound core into highly potent NK1 receptor antagonists underscores the power of rational drug design.

Q & A

Q. Optimization strategies :

  • Temperature control : Maintaining 60–80°C minimizes side reactions (e.g., over-reduction) .
  • Reaction time : Extended times (12–24 hours) improve completeness but require monitoring via thin-layer chromatography (TLC) .
  • Purification : Column chromatography or recrystallization ensures >95% purity, validated by NMR and HPLC .

Basic: Which spectroscopic techniques are essential for characterizing this compound, and how are they interpreted?

Answer:

  • Nuclear Magnetic Resonance (NMR) :
    • ¹H NMR : Identifies protons on the piperidine ring (δ 1.5–3.0 ppm) and aromatic protons (δ 6.5–8.0 ppm). Splitting patterns confirm stereochemistry .
    • ¹³C NMR : Assigns carbon environments (e.g., piperidine carbons at 25–50 ppm, aromatic carbons at 120–140 ppm) .
  • Infrared (IR) Spectroscopy : Detects N-H stretches (~3300 cm⁻¹) and aromatic C=C vibrations (~1600 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (e.g., [M+H]⁺ for C₁₁H₁₄N₂ at m/z 175.1234) .

Advanced: How can enantioselective synthesis of this compound be achieved, and what chiral resolution methods are effective?

Answer:

  • Asymmetric catalysis : Use chiral ligands (e.g., BINAP) with transition metals (e.g., Ru or Rh) to induce enantioselectivity during hydrogenation .
  • Chiral resolution :
    • Diastereomeric salt formation : React with chiral acids (e.g., tartaric acid) and separate via crystallization .
    • Chromatography : Chiral stationary phases (e.g., cellulose derivatives) resolve enantiomers with >99% enantiomeric excess (ee) .

Advanced: What strategies mitigate batch-to-batch variability in the synthesis of this compound?

Answer:

  • Process Analytical Technology (PAT) : Real-time monitoring via in-situ FTIR or Raman spectroscopy ensures consistent reaction progression .
  • Design of Experiments (DoE) : Statistical optimization of variables (e.g., temperature, stoichiometry) identifies critical parameters .
  • Quality control : Rigorous NMR and HPLC analysis post-synthesis detects impurities (e.g., unreacted intermediates) .

Basic: What in vitro assays assess the biological activity of this compound?

Answer:

  • Receptor binding assays : Radioligand displacement studies (e.g., for serotonin or dopamine receptors) quantify affinity (Kᵢ values) .
  • Enzyme inhibition : Measure IC₅₀ values using fluorogenic substrates (e.g., for kinases or proteases) .
  • Cell viability assays : MTT or resazurin assays evaluate cytotoxicity in relevant cell lines .

Advanced: How do molecular docking studies predict the target interactions of this compound?

Answer:

  • Target selection : Prioritize receptors with structural homology to known piperidine-binding proteins (e.g., GPCRs) .
  • Docking software : Use AutoDock Vina or Schrödinger Suite to simulate ligand-receptor interactions.
  • Validation : Compare predicted binding poses with X-ray crystallography data (if available) .

Advanced: How to address contradictory results in pharmacological studies of this compound using meta-analysis?

Answer:

  • Heterogeneity assessment : Calculate and H statistics to quantify variability across studies .
    • I² > 50% indicates substantial heterogeneity, necessitating subgroup analysis (e.g., by assay type or species) .
  • Random-effects models : Account for between-study variance to derive pooled effect estimates .
  • Sensitivity analysis : Exclude outlier studies to test robustness of conclusions .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.